4-Methyl-2-(2-thienyl)pyrrole
Description
4-Methyl-2-(2-thienyl)pyrrole is a heterocyclic compound featuring a pyrrole ring substituted with a methyl group at the 4-position and a 2-thienyl group at the 2-position.
Properties
Molecular Formula |
C9H9NS |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
4-methyl-2-thiophen-2-yl-1H-pyrrole |
InChI |
InChI=1S/C9H9NS/c1-7-5-8(10-6-7)9-3-2-4-11-9/h2-6,10H,1H3 |
InChI Key |
NHDKUVWMYSGYPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=C1)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(2-thienyl)pyrrole can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with amines. For instance, the reaction of 2,5-dimethoxytetrahydrofuran with 2-thienylamine in the presence of a catalytic amount of iron (III) chloride can yield the desired pyrrole derivative .
Industrial Production Methods: Industrial production of 4-Methyl-2-(2-thienyl)pyrrole typically involves scalable synthetic routes that ensure high yield and purity. The Paal-Knorr synthesis remains a preferred method due to its operational simplicity and efficiency under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(2-thienyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-diones.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution often employs reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions include substituted pyrroles, dihydropyrroles, and pyrrole-2,5-diones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methyl-2-(2-thienyl)pyrrole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Industry: The compound is used in the production of conducting polymers, which are essential in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Mechanism of Action
The mechanism of action of 4-Methyl-2-(2-thienyl)pyrrole involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to participate in electron transfer processes, making it valuable in materials science for the development of conductive materials .
Comparison with Similar Compounds
Table 1: Comparative Analysis of 4-Methyl-2-(2-thienyl)pyrrole and Analogous Compounds
Key Findings
Core Heterocycle Influence
- Thiazole vs. Pyrrole: Compound 1 (thiazole core) demonstrated enzyme-stabilizing effects in phosphoenolpyruvate carboxykinase studies, increasing thermal stability (ΔTm ≈ 8°C) and exhibiting stronger Vmax inhibition than Km modulation. This suggests the thiazole ring may enhance binding affinity or alter interaction mechanisms compared to pyrrole derivatives .
- Pyrazole vs.
Substituent Effects
- Thienyl vs. Methylthio Phenyl : The dihydropyrrole analog () replaces the thienyl group with a methylthio phenyl substituent, synthesized via a tert-butyl carbamate intermediate. This modification may reduce aromatic conjugation, impacting reactivity or solubility .
Biological Activity
4-Methyl-2-(2-thienyl)pyrrole is a pyrrole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including antimicrobial and anticancer applications. This article reviews the biological activity of 4-Methyl-2-(2-thienyl)pyrrole, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
4-Methyl-2-(2-thienyl)pyrrole is characterized by a five-membered heterocyclic structure. The presence of both a thienyl group and a methyl substituent on the pyrrole ring contributes to its unique chemical properties and biological activities. The molecular formula is , and its structure can be represented as follows:
The biological activity of 4-Methyl-2-(2-thienyl)pyrrole is attributed to several mechanisms:
- Antimicrobial Activity : The compound has shown the ability to disrupt bacterial cell membranes, leading to cell death. This effect may be due to its lipophilic nature, allowing it to penetrate bacterial membranes effectively .
- Anticancer Properties : Research indicates that 4-Methyl-2-(2-thienyl)pyrrole induces apoptosis in cancer cells through the activation of intrinsic and extrinsic signaling pathways. It has been reported to trigger caspase activation, leading to programmed cell death in various cancer cell lines .
Antimicrobial Activity
Studies have demonstrated that 4-Methyl-2-(2-thienyl)pyrrole exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Anticancer Activity
In vitro studies have assessed the anticancer efficacy of 4-Methyl-2-(2-thienyl)pyrrole against several human cancer cell lines. The growth inhibition (GI) values are presented in Table 2.
| Cell Line | GI50 (µM) | Mechanism |
|---|---|---|
| HeLa | 0.1 | Induction of apoptosis via caspase activation |
| MCF-7 | 0.2 | Cell cycle arrest and apoptosis |
| HT-29 | 0.15 | Mitochondrial stress leading to cell death |
Case Studies
- Antimicrobial Efficacy : A study conducted by Kilic-Kurt et al. (2019) evaluated the antimicrobial properties of various pyrrole derivatives, including 4-Methyl-2-(2-thienyl)pyrrole, demonstrating its effectiveness against resistant bacterial strains .
- Antitumor Activity : In another study, Brindisi et al. (2019) reported that this compound significantly reduced tumor mass in murine models at doses lower than those required for conventional chemotherapeutics, indicating its potential as a lead compound for cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
